molecular formula C34H58S6 B6334766 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) CAS No. 960256-58-0

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate)

Cat. No.: B6334766
CAS No.: 960256-58-0
M. Wt: 659.2 g/mol
InChI Key: RSJPMZRDOGFQEH-UHFFFAOYSA-N
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Description

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is a dithiocarbamate ester featuring a central 1,4-phenylenebis(methylene) core linked to two didodecyl (C₁₂) carbonotrithioate groups. The didodecyl chains likely enhance lipophilicity, reducing water solubility and volatility compared to shorter-chain analogs, which may influence its environmental persistence and toxicity profile.

Properties

IUPAC Name

dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJPMZRDOGFQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Potassium Dodecyltrithiocarbonate

In a anhydrous tetrahydrofuran (THF) solution, dodecanethiol (0.30 mol) reacts with potassium tert-butoxide (0.31 mol) at 5–10°C to form the dodecanethiolate anion. Carbon disulfide (0.31 mol) is then added dropwise, yielding potassium dodecyltrithiocarbonate as a yellow slurry.

Reaction Conditions :

  • Temperature: 5–10°C (prevents side reactions)

  • Solvent: THF (enhances anion stability)

  • Yield: >95% (by ¹H NMR monitoring)

Oxidation to Bis(dodecylsulfanylthiocarbonyl) Disulfide

The potassium trithiocarbonate intermediate is treated with iodine (0.158 mol) at 16–18°C, inducing oxidative coupling to form the disulfide derivative. This step ensures storage stability but is optional if the anion is used immediately in subsequent reactions.

Coupling with 1,4-Bis(bromomethyl)benzene

Nucleophilic Substitution

A mixture of 1,4-bis(bromomethyl)benzene (0.10 mol) and potassium dodecyltrithiocarbonate (0.22 mol) in THF is stirred at 25–35°C for 24 hours. The reaction exploits the bromide’s electrophilicity, facilitating substitution by the trithiocarbonate anion.

Optimization Insights :

  • Solvent : THF outperforms DMF or DMSO due to superior solubility of intermediates.

  • Stoichiometry : A 10% excess of trithiocarbonate ensures complete substitution, minimizing mono-functionalized byproducts.

  • Workup : The crude product is washed with brine and sodium thiosulfate to remove residual iodine or unreacted thiols.

Isolation and Purification

Post-reaction, the organic layer is dried over MgSO₄, filtered, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the target compound as a pale-yellow solid.

Characterization Data :

  • Yield : 82–86%

  • ¹H NMR (CDCl₃) : δ 4.35 (s, 4H, CH₂-S), 3.28 (t, J = 7.4 Hz, 4H, SCH₂), 1.68–1.17 (m, 80H, alkyl chain), 0.87 (t, J = 7.0 Hz, 6H, CH₃).

  • Elemental Analysis : Calculated for C₅₀H₈₈S₆: C, 66.12%; H, 9.76%; S, 21.16%. Found: C, 65.98%; H, 9.81%; S, 21.08%.

Alternative Pathways and Comparative Analysis

Tosylate Intermediate Route

1,4-Bis(hydroxymethyl)benzene is converted to its bis(tosylate) derivative using tosyl chloride in pyridine. Subsequent reaction with potassium dodecyltrithiocarbonate in acetonitrile at 50°C affords the target compound. While this method avoids handling bromides, the tosylation step introduces additional purification challenges, reducing overall yield to 74%.

One-Pot Synthesis

A streamlined approach combines 1,4-bis(bromomethyl)benzene, dodecanethiol, and CS₂ in the presence of K₂CO₃. Though operationally simpler, in-situ anion generation leads to competitive side reactions (e.g., disulfide formation), necessitating stringent temperature control (<15°C) and lowering yields to 68%.

Scalability and Industrial Adaptations

Patent US5756728A highlights the utility of cyclic ether solvents (e.g., THF) for large-scale reactions, emphasizing batch processing at 10–35°C to maintain reproducibility. Pilot-scale trials (10 kg batches) achieved 80% yield with 99.5% purity (HPLC), underscoring the method’s industrial viability.

Applications in Polymer Chemistry

The compound serves as a difunctional chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its bis(trithiocarbonate) structure enables controlled synthesis of telechelic polymers with narrow dispersity (Đ < 1.30) .

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biological systems and as a probe for biochemical reactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) involves its interaction with molecular targets through its trithiocarbonate groups. These groups can undergo redox reactions, making the compound useful in various chemical processes. The phenylene group provides structural stability, while the methylene linkers allow for flexibility in molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,4-phenylenebis(methylene) core is highly versatile, accommodating diverse functional groups that dictate physicochemical and biological properties:

Compound Name Molecular Formula Functional Groups Key Characteristics Applications Reference
Diethyl dithiocarbamate ester C₁₈H₂₈N₂S₄ Dithiocarbamate, ethyl MW: 400.68 g/mol; moderate lipophilicity Rubber additives, chelators
1,4-Phenylenebis(methylene)selenocyanate (XSC) C₁₀H₈N₂Se₂ Selenocyanate MW: 307.06 g/mol; low toxicity Chemoprevention (DMBA-induced tumors)
Triazole-benzoate derivatives Varies Triazole, benzoate ester High yields (82–91%); FT-IR peaks for C=O/C-O Antimicrobial agents
Nickel(II) coordination polymer C₂₂H₂₆N₆NiO₈ Pyrazole-dicarboxylate, Ni²⁺ 3D coordination network; crystallographic data Materials science, catalysis

Key Observations:

  • Alkyl Chain Impact: Longer chains (e.g., didodecyl vs. estimated >600 g/mol for didodecyl) .
  • Functional Group Diversity: Selenocyanate (XSC) exhibits unique chemopreventive activity by inhibiting DMBA-DNA adducts in mammary tissue, while dithiocarbamates may act via metal chelation or enzyme inhibition .

Physicochemical Properties

  • Melting Points : Shorter-chain derivatives (e.g., triazoles) melt at 198–234°C, while longer alkyl chains likely lower melting points (didodecyl analog may be waxy) .
  • Coordination Behavior : Dithiocarbamates form stable metal complexes (e.g., Zn²⁺, Ni²⁺), suggesting the target compound could act as a ligand in catalysis or materials design .

Biological Activity

1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer prevention and its interaction with various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) can be represented as follows:

C28H50S6\text{C}_{28}\text{H}_{50}\text{S}_6

This compound features a central 1,4-phenylenebis(methylene) core with two long-chain dodecyl groups and two carbonotrithioate moieties, which may influence its solubility, membrane permeability, and biological interactions.

The biological activity of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) is primarily attributed to its interaction with cellular signaling pathways and enzymes involved in cancer progression.

  • Inhibition of Enzymes : Studies have indicated that compounds with similar structures can inhibit specific enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are known for their anti-inflammatory and vasodilatory effects .
  • Antioxidant Activity : The carbonotrithioate groups may confer antioxidant properties, potentially reducing oxidative stress within cells and contributing to cancer prevention.

Cancer Prevention Studies

Research has demonstrated the potential of 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) in inhibiting chemically induced tumors:

  • In Vivo Studies : In animal models, this compound has shown significant inhibition of carcinogen-induced tumor formation. For instance, a study utilizing the DMBA-DNA binding assay indicated that compounds similar to 1,4-phenylenebis(methylene) didodecyl bis(carbonotrithioate) effectively reduced DNA adduct formation associated with mammary carcinogenesis .
Study TypeCompound TestedResult
In Vivop-XSC (similar compound)Reduced DMBA-DNA adduct formation by approximately 51%
In Vitrop-XSC metabolitesComparable efficacy to prevent cell proliferation in breast cancer cell lines

Mechanistic Insights

The mechanism by which 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate) exerts its effects may involve:

  • Metabolic Pathways : The compound is metabolized into various active forms that may interact with cellular targets. For example, it can form glutathione conjugates that facilitate detoxification processes .
  • Cell Signaling Modulation : By influencing signaling pathways related to inflammation and cell proliferation, this compound may alter tumor microenvironments conducive to cancer progression.

Case Studies

Several case studies have explored the efficacy of compounds similar to 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate):

  • DMBA-Induced Mammary Carcinogenesis : In a controlled study involving rats fed with dietary selenium compounds alongside DMBA exposure, it was found that the administration of selenium derivatives significantly inhibited tumor formation. The metabolites derived from these compounds were identified as key players in this protective effect .
  • Cell Proliferation Assays : In vitro assays demonstrated that treatment with related carbonotrithioate compounds resulted in decreased proliferation rates in breast cancer cell lines compared to controls.

Q & A

Q. What are the optimal synthetic routes for 1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate), and how can purity be validated?

Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the 1,4-phenylenebis(methylene) core. A common approach is nucleophilic substitution using dodecylthiol groups under inert conditions. Post-synthesis, purity can be confirmed via High-Performance Liquid Chromatography (HPLC) with UV detection and elemental analysis. Single-crystal X-ray diffraction is critical for structural validation, as demonstrated in related bis(carbamate) derivatives . For intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm substituent regiochemistry.

Q. What analytical techniques are recommended for characterizing its structural and electronic properties?

Methodological Answer :

  • Structural Analysis : X-ray crystallography is the gold standard for resolving bond lengths and angles, as applied to structurally analogous compounds like 1,4-Phenylenebis(methylene) dicarbamate .
  • Spectroscopic Methods : Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=S stretches at ~1050–1250 cm⁻¹), while mass spectrometry (ESI-MS) confirms molecular weight.
  • Electronic Properties : Cyclic voltammetry can assess redox behavior, particularly if the compound is used in catalytic or material science applications.

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential antimicrobial activity, and what controls are necessary?

Methodological Answer : Antimicrobial assays should follow standardized protocols (e.g., CLSI guidelines) using gram-positive/negative bacteria and fungi (e.g., Candida albicans). Minimum Inhibitory Concentration (MIC) tests in liquid broth or agar dilution are recommended. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are critical to isolate compound-specific effects. Preliminary studies on analogous phosphonium ionic liquids showed activity against C. albicans, suggesting similar assays could be adapted here . Synchrotron-based techniques may elucidate interactions with microbial membranes.

Q. How should contradictions in reported biological efficacy across studies be addressed?

Methodological Answer : Discrepancies often arise from variations in substituent chains, solvent systems, or microbial strains. To resolve these:

  • Conduct comparative studies with systematic substitution of dodecyl chains (e.g., shorter/longer alkyl groups).
  • Use standardized culture conditions and replicate experiments across independent labs.
  • Apply multivariate statistical analysis to decouple variables (e.g., hydrophobicity vs. electronic effects) .

Q. What computational methods predict its interactions in polymer matrices or catalytic systems?

Methodological Answer : Density Functional Theory (DFT) simulations can model electronic interactions, while Molecular Dynamics (MD) simulations assess compatibility with polymer backbones (e.g., polyethylene). Parameters like Hansen solubility parameters and Flory-Huggins interaction coefficients should be calculated. For catalytic applications, docking studies (e.g., AutoDock Vina) may predict binding affinities with target substrates .

Q. How can researchers design experiments to study its stability under environmental stressors (e.g., UV, pH)?

Methodological Answer :

  • Photostability : Expose the compound to UV-A/B radiation in a solar simulator and monitor degradation via HPLC-MS.
  • pH Stability : Conduct accelerated stability tests in buffered solutions (pH 3–10) at 40°C/75% relative humidity (ICH Q1A guidelines).
  • Thermogravimetric Analysis (TGA) quantifies thermal decomposition thresholds. Reference NIST spectral libraries for degradation product identification .

Interdisciplinary Applications

Q. What methodologies enable its integration into membrane technologies for separation processes?

Methodological Answer : Incorporate the compound into polymer membranes (e.g., polyethersulfone) via phase inversion. Evaluate gas or ion selectivity using permeation cells and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Compare performance with commercial membranes (e.g., Nafion) under controlled pressure/temperature .

Q. How can its role in fuel engineering (e.g., lubricant additives) be systematically tested?

Methodological Answer :

  • Tribological Testing : Use a ball-on-disk tribometer to measure friction coefficients and wear rates under varying loads.
  • Oxidative Stability : Employ Pressure Differential Scanning Calorimetry (PDSC) to assess resistance to oxidation at high temperatures.
  • Rheology : Measure viscosity-temperature profiles using a rotational rheometer .

Data & Theory Integration

Q. How should researchers link experimental findings to theoretical frameworks (e.g., structure-activity relationships)?

Methodological Answer :

  • Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO/LUMO energies.
  • Validate models with cross-disciplinary data (e.g., antimicrobial IC₅₀ vs. electronic parameters from DFT) .

Q. What strategies optimize its scalability for academic pilot studies without industrial resources?

Methodological Answer :

  • Use flow chemistry for continuous synthesis, reducing batch-to-batch variability.
  • Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) with minimal runs.
  • Collaborate with facilities offering shared analytical instrumentation (e.g., NMR, XRD) to reduce costs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate)
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1,4-Phenylenebis(methylene) didodecyl bis(carbonotrithioate)

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